

# Clinical Activity of Pilaralisib Across Cancer Types

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## Compound Focus: Pilaralisib

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Cancer Type	Trial Phase / Description	Response Rate	Other Efficacy Measures
Various Advanced Solid Tumors [1]	Phase I Monotherapy (Tablet)	PR: 11.1%	(2 of 18 evaluable patients)   SD: 33.3% (6 patients) Median PFS: 1.9 months     Various Advanced Solid Tumors (incl. Endometrial, Lung, Breast) [2]
Phase I Combination with Paclitaxel/Carboplatin	PR: 13.5%	(7 of 52 evaluable patients)   SD: 48.1%	Median PFS: 3.2 months     Advanced or Recurrent Endometrial Carcinoma [3]
Phase II Monotherapy	ORR: 6%	PFS at 6 months: 12%	HER2+ Metastatic Breast Cancer [3]
Phase I/II Combination with Trastuzumab ± Paclitaxel	PR: 20%	(4 of 20 evaluable patients in paclitaxel combo arm)	Information from combination arm

## Safety and Tolerability Profile

The safety profile of **pilaralisib** is consistent with the known class effects of PI3K inhibitors. The table below details common treatment-related adverse events (AEs).

Adverse Event	Frequency in Monotherapy (%) [1]	Frequency in Combination Therapy (%) [2]
Diarrhea	40.9	36.2

Adverse Event	Frequency in Monotherapy (%) [1]	Frequency in Combination Therapy (%) [2]
Fatigue	40.9	29.3
Decreased Appetite	22.7	12.1
Hyperglycemia	22.7	15.5
Rash	13.6	12.1
Nausea	13.6	44.8
Neutropenia	Not a prominent AE in monotherapy	67.2 (primarily from chemo)
Thrombocytopenia	Not a prominent AE in monotherapy	67.2 (primarily from chemo)

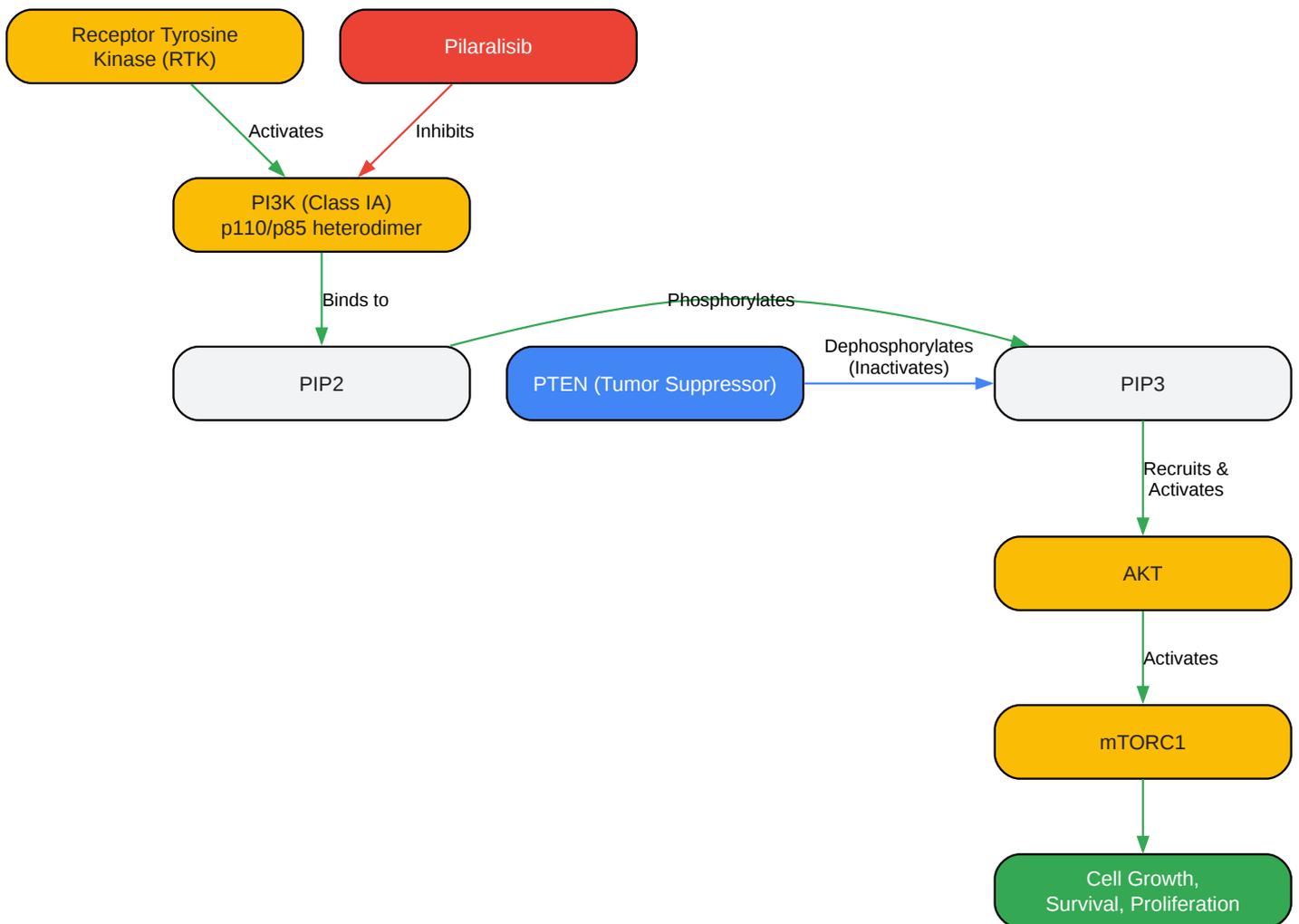
## Key Experimental Protocol Details

To help interpret the data, here are the methodologies from the core clinical trials cited:

- **Study Design:** The primary monotherapy [1] and combination therapy [2] studies were **Phase I, multicenter, open-label, single-arm trials**.
- **Dosing:** **Pilaralisib** was administered orally, once daily, in continuous 28-day cycles. Doses ranged from 100 mg to 600 mg for capsules and 100 mg to 400 mg for tablets [1] [2].
- **Patient Population:** The trials enrolled adults (median age 63) with histologically confirmed metastatic or unresectable solid tumors that were refractory to standard therapy. Patients had an ECOG performance status of 0-2 and had received a median of 3 prior systemic therapies [1].
- **Primary Endpoints:** The main goals were to determine the **Maximum Tolerated Dose (MTD)** and evaluate the safety profile [1] [2].
- **Secondary/Exploratory Endpoints:** These included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy assessed by **RECIST 1.0 criteria** [1].
- **Pharmacodynamic Analysis:** Inhibition of the PI3K pathway was confirmed in tumor biopsies, which showed reductions in phosphorylated AKT (pAKT) and other pathway components [2].

## Pilaralisib's Mechanism of Action

The following diagram illustrates the mechanism of **Pilaralisib** and the pathway it targets.



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## Conclusion for Researchers

In summary, the clinical data portrays **pilaralisib** as a pan-class I PI3K inhibitor with a manageable safety profile and **limited single-agent antitumor activity** across a range of solid tumors [1] [2] [3].

- **Key Strengths:** The drug successfully inhibits its intended target, the PI3K pathway, as evidenced by pharmacodynamic data [2]. It also shows potential for combination in specific settings, such as HER2+ breast cancer [3].
- **Development Status:** Based on the modest efficacy observed in these trials, the clinical development of **pilaralisib** for solid tumors does not appear to have been pursued aggressively in recent years, with no approvals from major regulatory bodies.

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## References

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